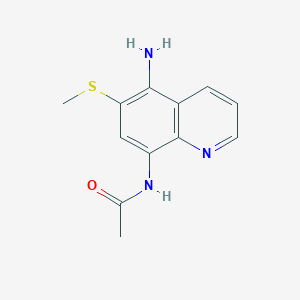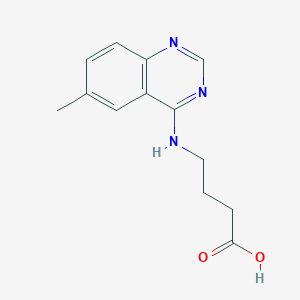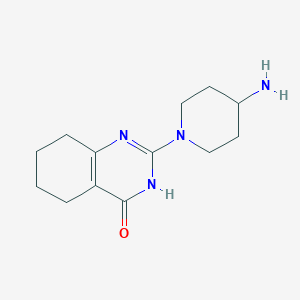
2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure
准备方法
The synthesis of 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
科学研究应用
2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes
作用机制
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives and piperidine-containing compounds. Similar compounds include:
- 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 2-(4-Ethylpiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.
属性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-(4-aminopiperidin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H20N4O/c14-9-5-7-17(8-6-9)13-15-11-4-2-1-3-10(11)12(18)16-13/h9H,1-8,14H2,(H,15,16,18) |
InChI 键 |
WCXQPHAEVGNBIT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC(CC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




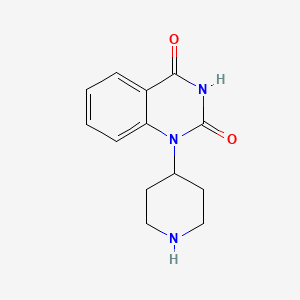
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)
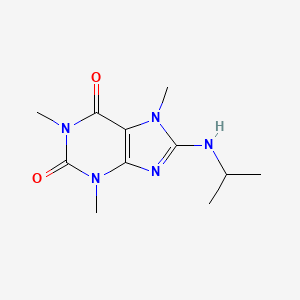

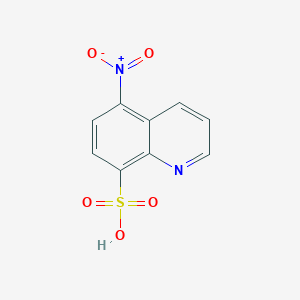

![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)
![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)
![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
